1-Bromo-7-fluoroheptane
Overview
Description
1-Bromo-7-fluoroheptane is an organic compound with the chemical formula C7H14BrF and a molecular weight of 197.09 g/mol . It is a colorless liquid with a special smell, a boiling point of approximately 202.6°C, and a melting point of about -83°C . This compound is soluble in some organic solvents such as ethanol and acetone . It is primarily used in organic synthesis reactions as an intermediate or starting material .
Preparation Methods
1-Bromo-7-fluoroheptane can be synthesized by reacting 1-bromoheptane with hydrogen fluoride . This reaction is typically carried out in a chemical laboratory by heating 1-bromoheptane with hydrofluoric acid under controlled conditions . The reaction must be conducted with caution due to the hazardous nature of hydrogen fluoride . Industrial production methods involve similar processes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-7-fluoroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include hydrogen fluoride, bromine, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-7-fluoroheptane is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which 1-bromo-7-fluoroheptane exerts its effects involves its reactivity with various molecular targets. It can undergo electrophilic addition reactions, where it forms carbocation intermediates that can rearrange to more stable forms . This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
1-Bromo-7-fluoroheptane can be compared with other similar compounds such as:
1-Fluoro-7-bromoheptane: Similar in structure but with the positions of the bromine and fluorine atoms reversed.
1-Bromo-5-fluoropentane: A shorter chain analog with similar reactivity.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bromo-7-fluoroheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrF/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNARQTYULDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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